Chlorite

Overview

Description

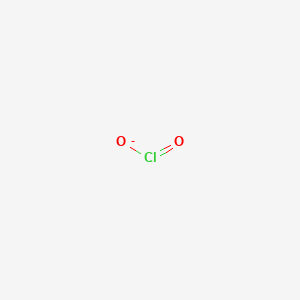

Chlorite (ClO₂⁻) is a polyatomic oxy-chlorine anion characterized by a bent molecular geometry with a bond angle of ~111°, arising from lone pair repulsion on oxygen atoms . It forms salts such as sodium this compound (NaClO₂), widely used in water treatment, disinfection, and bleaching due to its strong oxidizing properties . This compound ions are stable in neutral/alkaline conditions but decompose in acidic environments, releasing chlorine dioxide (ClO₂), a potent biocide . In geology, this compound refers to a group of phyllosilicate minerals (e.g., Mg-Fe-Al silicates) with a TOT (tetrahedral-octahedral-tetrahedral) layered structure and an interlayer hydroxide sheet, commonly formed during diagenesis or hydrothermal processes .

Preparation Methods

Chlorine Dioxide Conversion to Sodium Chlorite

The OxyChem sodium this compound manufacturing process reduces ClO₂ in alkaline peroxide conditions :

Side reactions necessitate excess reagents:

-

Peroxide Excess : 15-20% above stoichiometric requirements

-

pH Control : Maintained at 11.5-12.0 to suppress chlorate formation

-

Temperature : 40-50°C for optimal reaction kinetics

Patent-Based Synthesis Innovations

Hydrochloric Acid-Based Route (CN103159178A)

Zhang et al. (2013) developed a four-stage process avoiding concentrated sulfuric acid :

Reaction Sequence

-

ClO₂ Generation :

-

25-33% NaClO₃ solution reacts with 31% HCl

-

Molar ratio HCl:NaClO₃ = 1-1.5:2

-

-

Chlorine Dioxide Purification :

Residual Cl₂ removed through secondary reaction with NaClO₂ solution -

Reductive Absorption :

-

Hydrogen peroxide acts as reducing agent

-

Crystallization yields 98.5% pure NaClO₂

-

Comparative Advantages

-

Safety : Eliminates >95% H₂SO₄ usage

-

Scalability : Designed for 3-15 ton/day production

-

Cost : 23% reduction in raw material expenses vs. conventional methods

Continuous Flow Synthesis (US8231856B2)

This patent describes pH-stabilized this compound formulations (7.0-8.5) with extended shelf-life :

-

Buffer System : Phosphate buffer maintains neutral pH

-

Stabilizers : 0.1-0.5% sodium silicate inhibits decomposition

-

Yield : 99.2% NaClO₂ purity with <0.1% chlorate impurity

Reaction Optimization and Process Controls

Critical Parameter Analysis

Impurity Mitigation Strategies

-

Chlorate Control :

-

Chloride Removal :

Analytical Verification Methods

Quality Control Protocols

The CDC’s Agency for Toxic Substances and Disease Registry outlines detection methods :

| Analytical Method | Detection Limit | Applicability |

|---|---|---|

| Ion Chromatography | 0.05 ppm | This compound quantification |

| Amperometric Titration | 0.03 mg/L | Process stream monitoring |

| UV/VIS Spectrometry | 0.01 mg/L | Final product analysis |

Chemical Reactions Analysis

Chemical Reactions Involving Chlorite

This compound participates in various chemical reactions, particularly in redox processes and mineral transformations. Below is a detailed analysis of key reactions involving this compound.

Disproportionation Reactions

This compound can undergo disproportionation under specific conditions, leading to the formation of chlorate and chloride ions:

This reaction is catalyzed by various metal complexes, such as ruthenium(II) complexes, which facilitate the conversion of this compound to chlorine dioxide and other products .

Reaction with Heme Peroxidases

This compound interacts with heme peroxidases, such as myeloperoxidase and lactoperoxidase, leading to enzyme inactivation and the formation of reactive intermediates:

This interaction is characterized by a biphasic reaction mechanism where the first phase involves the formation of a high-spin complex, followed by degradation of the heme group .

Oxidation Reactions

This compound acts as an oxidizing agent in reactions with organic compounds, particularly aldehydes. The general reaction can be represented as follows:

In acidic conditions, chlorous acid is believed to be the active oxidant in these reactions .

Decomposition Reactions

The decomposition of this compound can yield various products depending on the pH and reaction conditions:

This reaction highlights the complexity of this compound's behavior under different pH levels and its potential applications in disinfection processes .

Kinetics of this compound Reactions

The kinetics of this compound reactions are influenced by several factors including pH, temperature, and concentration. Experimental studies have provided insights into the rate constants and mechanisms involved.

Dissolution Kinetics

This compound dissolution kinetics have been studied extensively to understand its reactivity in geological settings. The dissolution rate can be described using two mechanisms: acid and neutral dissolution:

-

Acid mechanism:

-

Neutral mechanism:

These values indicate that this compound dissolution is relatively slow compared to other silicate minerals .

Temperature Dependence

The temperature dependence of this compound reactions shows limited variability across a range from 25°C to 275°C, suggesting that this compound may not be as reactive at elevated temperatures compared to other minerals .

Scientific Research Applications

Water Treatment

Disinfection and Purification

Sodium chlorite is extensively used in municipal water treatment facilities for disinfection purposes. It is particularly effective in killing bacteria, viruses, and fungi. The conversion of sodium this compound to chlorine dioxide minimizes the formation of harmful by-products such as trihalomethanes, which are often produced when chlorine is used .

Case Study: Chlorine Dioxide Generation

A study assessing the use of sodium this compound in water treatment highlighted its effectiveness in controlling nitrification in chloraminated drinking water systems. The research applied the United States Environmental Protection Agency’s Cumulative Risk Assessment Framework to evaluate the risks and benefits associated with using this compound as a co-disinfectant .

| Application | Benefits | Risks |

|---|---|---|

| Water Disinfection | Effective against a wide range of pathogens | Potential formation of this compound by-products |

| Nitrification Control | Helps maintain water quality | Requires careful monitoring to avoid toxicity |

Industrial Applications

Bleaching Agent

Sodium this compound is widely employed as a bleaching agent in various industries, including textiles and paper manufacturing. It facilitates the bleaching process by generating chlorine dioxide, which effectively removes color from materials without damaging them .

Case Study: Textile Industry

In the textile industry, sodium this compound's role as a bleaching agent has been documented in several studies. Its application allows for efficient color removal from fabrics while maintaining integrity and quality. Moreover, its use minimizes environmental impact compared to traditional bleaching agents .

| Industry | Application | Environmental Impact |

|---|---|---|

| Textiles | Bleaching | Lower than traditional methods |

| Paper Manufacturing | Deinking and bleaching | Reduced chemical waste |

Medical Applications

Antiseptic Properties

Sodium this compound has been investigated for its potential medical applications, particularly as an antiseptic in oral care products such as mouthwashes and toothpastes. Its ability to kill bacteria makes it a valuable component in dental hygiene products .

Case Study: Oral Health Products

Research has shown that sodium this compound can be effective in reducing oral bacteria when used in mouth rinses. However, its application must be carefully controlled to avoid adverse effects associated with high concentrations .

| Application | Product Type | Efficacy |

|---|---|---|

| Oral Care | Mouthwash | Effective against bacteria |

| Dental Procedures | Antiseptic rinse | Reduces infection risk |

Chemical Synthesis

Reagent in Organic Chemistry

Sodium this compound serves as a reagent in organic synthesis, particularly in oxidation reactions such as the Pinnick oxidation, which converts aldehydes to carboxylic acids . This application showcases its utility beyond industrial processes.

Case Study: Pinnick Oxidation

In organic chemistry laboratories, sodium this compound's role in facilitating oxidation reactions has been documented through various case studies. Its efficiency as an oxidizing agent under specific conditions highlights its importance in synthetic chemistry .

| Reaction Type | Reactants | Products |

|---|---|---|

| Pinnick Oxidation | Aldehydes | Carboxylic Acids |

Mechanism of Action

The mechanism of action of chlorite compounds, particularly sodium this compound, involves the generation of chlorine dioxide upon acidification. Chlorine dioxide is a potent oxidizing agent that disrupts microbial cell membranes, leading to cell lysis and death. This makes this compound compounds effective disinfectants and antimicrobial agents .

Comparison with Similar Compounds

Chlorite vs. Chloride (Cl⁻)

- Chemical Structure : Chloride is a monatomic ion (Cl⁻), whereas this compound (ClO₂⁻) is a polyatomic ion with two oxygen atoms .

- Oxidation State : Chloride has a −1 oxidation state; this compound has +3 .

- Applications :

- Toxicity: Chloride is non-toxic at moderate levels, while this compound exhibits moderate aquatic toxicity (e.g., MATC = 3.3 mg/L for rainbow trout) .

This compound vs. Hypothis compound (ClO⁻)

- Formula : Sodium hypothis compound (NaClO) vs. sodium this compound (NaClO₂) .

- Stability : Hypothis compound decomposes rapidly, releasing Cl⁻ and O₂; this compound is more stable but generates ClO₂ in acids .

- Uses :

This compound vs. Chlorate (ClO₃⁻) and Perchlorate (ClO₄⁻)

- Oxidation States : this compound (+3), chlorate (+5), perchlorate (+7) .

- Reactivity :

- Environmental Impact : Perchlorate is persistent and disrupts thyroid function; this compound degrades faster .

This compound Minerals vs. Other Phyllosilicates

- Structure :

- Formation :

Key Data Tables

Table 1: Oxy-Chlorine Species Comparison

Table 2: Geological Comparison of this compound with Similar Minerals

Research Findings

- Toxicity : this compound (LC₅₀ = 18–48 mg/L) is 16× less toxic than ClO₂ but affects fish cardio-respiratory functions at sublethal doses .

- Mineral Processing : this compound’s surface Fe/Mg ions complicate flotation separation from hematite; reagents like CY-23 improve selectivity by interacting with SiO₂ in this compound .

- Analytical Challenges: this compound cannot be distinguished from other oxy-chlorines via titration alone; ion chromatography and spectrophotometry (365 nm peak) are required .

Biological Activity

Chlorite (ClO₂⁻) is an oxyanion of chlorine that plays a significant role in various biological processes, particularly in microbial metabolism. Its biological activity is primarily linked to its interaction with enzymes, particularly this compound dismutase (Cld), which catalyzes its conversion into less harmful substances. This article explores the biological activity of this compound, its enzymatic interactions, and the implications for environmental and health sciences.

Overview of this compound

This compound is commonly formed as an intermediate during the reduction of chlorate (ClO₃⁻) and perchlorate (ClO₄⁻) by certain bacteria. It can also be generated from hypochlorous acid (HOCl), which is produced through various oxidative processes in natural habitats. The presence of this compound in microbial genomes indicates its relevance in biogeochemical cycles, particularly in environments impacted by anthropogenic activities such as wastewater treatment.

Enzymatic Activity: this compound Dismutase

This compound Dismutase (Cld) is a heme-containing enzyme that plays a crucial role in detoxifying this compound. It catalyzes the dismutation of this compound into chloride ions (Cl⁻) and molecular oxygen (O₂):

Kinetic Properties

The kinetic parameters of Cld vary among different bacterial species:

| Isozyme | Vmax (μmol min⁻¹ μmol heme⁻¹) | Km (μM) | Stability |

|---|---|---|---|

| Ideonella dechloratans | 150,000 | 100 | High |

| Candidatus Nitrospira defluvii | ~10,000 | 100 | Moderate |

These variations indicate that certain isozymes are more suitable for biocatalytic applications, such as water treatment, due to their higher turnover rates and stability under environmental conditions .

Microbial Metabolism and this compound

Microorganisms capable of reducing chlorate and perchlorate often possess Cld, which allows them to utilize this compound as an energy source. The genetic analysis shows that about 5% of bacterial and archaeal genera encode Cld, highlighting its evolutionary significance. The presence of Cld in obligate aerobes suggests a broader ecological role for this compound beyond anaerobic respiration .

Case Study: Water Treatment Applications

Research has demonstrated that Cld can effectively reduce this compound levels in contaminated water. A study characterized various Cld isozymes for their potential application in biocatalytic degradation of micropollutants, focusing on their kinetic performance and stability . The findings indicated that specific isozymes could be optimized for large-scale water treatment processes.

Toxicological Aspects

This compound has been studied for its toxicological effects on human health. It can cause irritation to the skin and eyes, and prolonged exposure may lead to more severe health issues. Regulatory bodies have classified this compound based on its potential health hazards, emphasizing the need for careful management in industrial applications .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying chlorite (ClO₂⁻) in environmental or biological samples, and how can cross-validation address potential data discrepancies?

- Methodological Answer: this compound quantification typically employs ion chromatography (IC) with conductivity detection or high-performance liquid chromatography (HPLC) paired with UV-Vis spectroscopy . For complex matrices (e.g., mineral-water interfaces), redox batch experiments with Fe(II)/Fe(III) analysis via spectrophotometry or X-ray absorption spectroscopy (XAS) are advised. Cross-validation using multiple techniques (e.g., IC + electrochemical titration) minimizes errors from matrix interference or detection limits .

Q. How can researchers distinguish this compound from structurally similar anions (e.g., chlorate, perchlorate) in mineralogical studies?

- Methodological Answer: Combine X-ray diffraction (XRD) for crystallographic identification with energy-dispersive X-ray spectroscopy (EDS) to map elemental composition (e.g., Fe/Mg ratios in this compound group minerals) . For aqueous systems, exploit redox-specific reactions: this compound disproportionates to ClO₂ and Cl⁻ under acidic conditions, whereas chlorate remains stable unless reduced .

Q. What experimental controls are critical when studying this compound stability under varying pH and temperature conditions?

- Methodological Answer: Include inert gas purging (e.g., N₂) to exclude oxygen-induced redox side reactions. Monitor pH dynamically using automated titrators, and validate stability via time-series sampling with IC or iodometric titration. Reference materials (e.g., sodium this compound standards) must be stored in dark, anoxic conditions to prevent photodegradation or auto-oxidation .

Advanced Research Questions

Q. How can thermodynamic modeling resolve contradictions in this compound-based geothermometry for metamorphic rocks?

- Methodological Answer: Apply solid-solution models (e.g., Lanari et al., 2014) that account for Fe-Mg-Al substitutions in this compound’s octahedral sites. Calibrate equations using experimental P-T datasets and natural samples with known metamorphic histories. For example, the equilibrium constant for Fe-Mg partitioning between this compound and garnet is pressure-sensitive, enabling P-T path reconstruction . Discrepancies often arise from neglecting tetrahedral Al content or assuming ideal mixing; use Mossbauer spectroscopy to quantify Fe³⁺/Fe²⁺ ratios and refine activity models .

Q. What molecular mechanisms underlie this compound dismutase activity, and how can kinetic parameters inform bioengineering applications?

- Methodological Answer: this compound dismutase catalyzes ClO₂⁻ → Cl⁻ + O₂ via a heme-dependent mechanism. Use stopped-flow spectroscopy to measure turnover rates (kcat) and O₂ release kinetics. Structural studies (e.g., X-ray crystallography at varying pH) reveal protonation states critical for active-site reactivity . For biotech applications (e.g., water treatment), optimize enzyme immobilization by testing pH/temperature stability ranges and inhibitor tolerance (e.g., NO₂⁻) .

Q. How do Fe(II)-rich vs. Fe-poor chlorites influence redox kinetics in aqueous systems, and how should conflicting data from batch experiments be interpreted?

- Methodological Answer: Fe(II) in this compound drives reductive dissolution, accelerating oxidant consumption (e.g., Cr(VI) → Cr(III)). In batch experiments, pre-characterize this compound’s Fe content via XAS or wet chemistry. Conflicting kinetic data (e.g., variable rate constants) may stem from surface passivation by secondary phases (e.g., ferrihydrite). Use SEM-EDS to identify colloidal byproducts and adjust models to include surface-area-normalized rates .

Q. Experimental Design & Data Analysis

Q. What strategies ensure reproducibility in this compound synthesis or extraction protocols for catalytic studies?

- Methodological Answer: Document all synthesis steps with exact molar ratios (e.g., NaClO₂ + HCl → ClO₂) and purge reactants with inert gas to prevent ClO₂ gas formation. For natural this compound extraction, use sequential acid/alkali leaching to remove carbonates and oxides. Validate purity via XRD/Raman and report particle size distributions .

Q. How can researchers design hypotheses to investigate this compound’s role in abiotic vs. microbial chlorine cycling?

- Methodological Answer: Formulate testable hypotheses comparing sterile vs. inoculated systems. For example: “Microbial consortia enhance this compound degradation rates via enzymatic pathways compared to abiotic Fe(II)-mediated reduction.” Use isotopically labeled ClO₂⁻ (³⁶Cl) to track pathways and metagenomics to identify functional genes (e.g., cld for this compound dismutase) .

Q. What statistical approaches are appropriate for analyzing spatially heterogeneous this compound distributions in geological samples?

- Methodological Answer: Apply geostatistical tools (e.g., kriging) to interpolate this compound abundance from point-based EDS/XRD data. For small datasets, use non-parametric tests (e.g., Mann-Whitney U) to compare Fe/Mg ratios across lithologies. Report confidence intervals and spatial autocorrelation metrics to address sampling bias .

Q. Addressing Research Limitations

Q. What gaps exist in understanding this compound’s environmental persistence, and how can future studies address them?

- Methodological Answer: Current models underestimate this compound’s colloid-mediated transport in groundwater. Future work should integrate column experiments with real-time imaging (e.g., synchrotron X-ray microtomography) to track colloid formation and redox fronts. Additionally, explore this compound’s interactions with emerging contaminants (e.g., PFAS) using LC-MS/MS .

Q. How can conflicting toxicological data on this compound’s carcinogenicity be resolved for risk assessment?

- Methodological Answer: Re-evaluate rodent studies with dose-response modeling and adjust for species-specific metabolic differences (e.g., glutathione peroxidase activity). Prioritize in vitro assays using human cell lines (e.g., HepG2) exposed to environmentally relevant this compound concentrations (0.1–1 ppm) .

Properties

IUPAC Name |

chlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO2/c2-1-3/h(H,2,3)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWCMBCROVPCKQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClO2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021522 | |

| Record name | Chlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] White or off-white to grey powder; Odorless; [Luzenac America MSDS] | |

| Record name | Chlorite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14998-27-7, 1318-59-8, 71949-90-1 | |

| Record name | Chlorite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14998-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorite ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014998277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorite-group minerals | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorite-group minerals | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORITE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z63H374SB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.